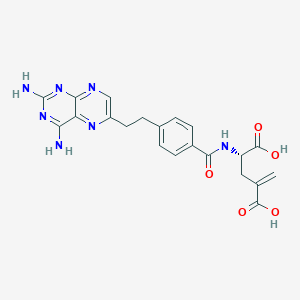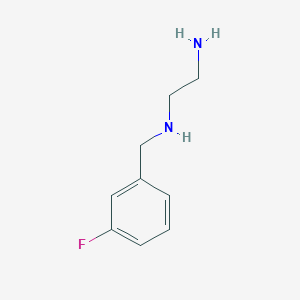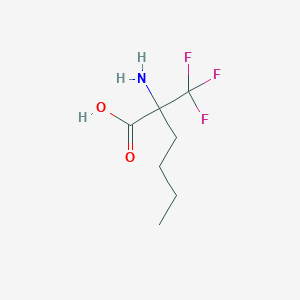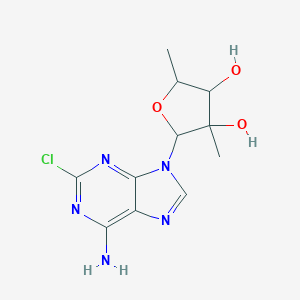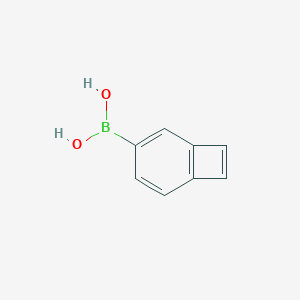
Benzocyclobutene-4-boronic acid
Übersicht
Beschreibung
Benzocyclobutene-4-boronic acid is a reagent used in various reactions . It is a boronic acid derivative, which are increasingly utilized in diverse areas of research .
Synthesis Analysis
Benzocyclobutene can be synthesized by C-H activation of methyl groups using a combination of Pd (OAc) 2 and P t Bu 3 as catalyst, K 2 CO 3 as the base, and DMF as solvent .Molecular Structure Analysis
The molecular formula of Benzocyclobutene-4-boronic acid is C8H9BO2 with an average mass of 147.97 Da .Chemical Reactions Analysis
Boronic acids, including Benzocyclobutene-4-boronic acid, are known to undergo various reactions. For instance, they can react rapidly with amines . They also play a crucial role in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
Benzocyclobutene-4-boronic acid has a predicted boiling point of 328.5±52.0 °C and a predicted density of 1.22±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Summary of Application
The development of bio-based polymers has been promoted by the growing concerns about the long-term sustainability and negative environmental footprint of petroleum-based polymer materials. A new monomer containing benzocyclobutene and allyl units has been developed by using rosin as the feedstock .
Methods of Application
The structure of the monomer was characterized by elemental analysis, MS, FT-IR and NMR spectroscopy. The monomer could be converted to the polymer via thermal ring-opening polymerization which was characterized via FT-IR, thermogravimetric analysis (TGA), atom force microscopy (AFM) and so on .
Results or Outcomes
The polymer showed good dielectric properties and hydrophobicity with an average dielectric constant of 2.51 in a range of frequencies from 0.1 to 18 MHz and a water contact angle of 106 degrees. In addition, the polymer with other comprehensive performances exhibited a 5% weight loss temperature of 406 C, a surface roughness (Ra) of 0.658 nm in a 5.0 x 5.0 mm^2 area, hardness and Young’s modulus of 0.283 and 3.542 GPa, and storage modulus of 11.46 GPa at 30 C .
2. Application in Sensing Systems
Summary of Application
Boronic acids, including Benzocyclobutene-4-boronic acid, are increasingly utilized in diverse areas of research. This includes their utility in various sensing applications, both homogeneous assays and heterogeneous detection .
Methods of Application: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
3. Application in Electronics and Microelectronics
Methods of Application: The monomer benzocyclobutene can undergo a ring-opening reaction to provide reactive o-quinodimethane, which can undergo dimerization and polymerization, or react with a dienophile to form a Diels–Alder adduct .
Results or Outcomes: The resulting benzocyclobutene resins show excellent dielectric properties and thermal stability, low water absorption, and thermal expansion coefficient . These properties make them suitable for use in various electronic and microelectronic applications .
4. Application in Synthesis of Monomers for Dielectric Materials
Methods of Application: 4-(2-Bromovinyl)benzocyclobutene was prepared via a five-stage synthesis starting from benzocyclobutene .
5. Application in Aerospace
Methods of Application: The monomer benzocyclobutene can undergo a ring-opening reaction to provide reactive o-quinodimethane, which can undergo dimerization and polymerization, or react with a dienophile to form a Diels–Alder adduct .
Results or Outcomes: The resulting benzocyclobutene resins show excellent dielectric properties and thermal stability, low water absorption, and thermal expansion coefficient . These properties make them suitable for use in various aerospace applications .
6. Application in Therapeutics
Summary of Application
Boronic acids, including Benzocyclobutene-4-boronic acid, are increasingly utilized in diverse areas of research. This includes their utility in the development of therapeutics .
Methods of Application: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bicyclo[4.2.0]octa-1(8),2,4,6-tetraenylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2/c10-9(11)8-4-3-6-1-2-7(6)5-8/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRGWGIIPDTAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612196 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzocyclobutene-4-boronic acid | |
CAS RN |
195730-31-5 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

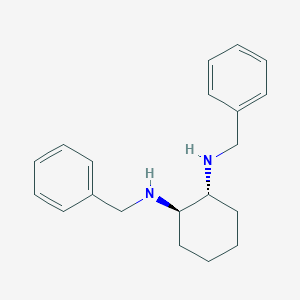
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B180438.png)
![[2-(Methoxycarbonyl)-2-propenyl]tributylstannane](/img/structure/B180441.png)
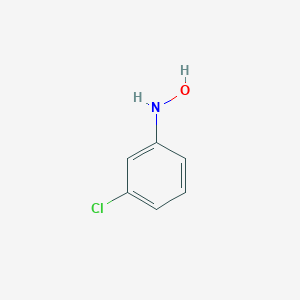
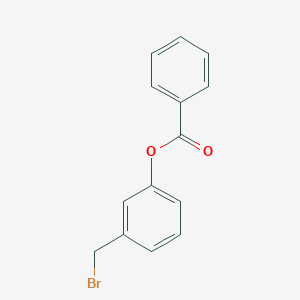
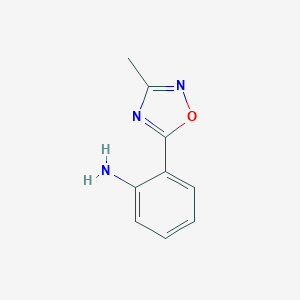
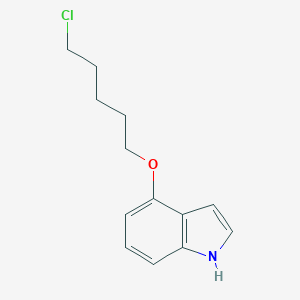
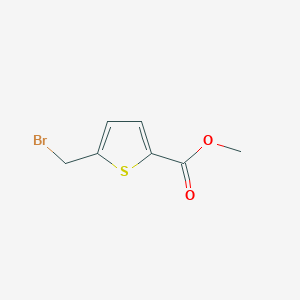
![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)

